molecular formula C17H13ClN2O B15084567 1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-47-8

1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B15084567
CAS No.: 618098-47-8
M. Wt: 296.7 g/mol
InChI Key: FIWLCOSLORLJPZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a P-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst such as vitamin B1 and proceeds under mild conditions . Another method involves the condensation of substituted phenylhydrazine with α,β-unsaturated aldehydes or ketones .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: 1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the P-tolyl group.

    1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but has a methyl group instead of the P-tolyl group.

Uniqueness: 1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the 4-chlorophenyl and P-tolyl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be exploited in designing molecules with tailored properties for specific applications .

Properties

CAS No.

618098-47-8

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13ClN2O/c1-12-2-4-13(5-3-12)17-14(11-21)10-20(19-17)16-8-6-15(18)7-9-16/h2-11H,1H3

InChI Key

FIWLCOSLORLJPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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